molecular formula C15H16N2O B2732259 (R)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole CAS No. 280755-83-1

(R)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole

Cat. No.: B2732259
CAS No.: 280755-83-1
M. Wt: 240.306
InChI Key: OMIXBHKYBIDFKX-ZDUSSCGKSA-N
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Description

®-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole is a heterocyclic compound that features an oxazole ring fused with an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline derivatives with oxazole precursors in the presence of catalysts and under controlled temperature and pressure conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

®-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the oxazole or isoquinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with ketone or aldehyde groups, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antimicrobial, antiviral, or anticancer activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, ®-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole is explored for its potential therapeutic effects. It may act as an inhibitor or modulator of specific biological pathways, offering potential treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. It may be incorporated into polymers or other materials to enhance their performance.

Mechanism of Action

The mechanism of action of ®-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole: Lacks the ®-configuration, which may affect its bioactivity and chemical properties.

    2-(Isoquinolin-1-yl)-4,5-dihydrooxazole: Lacks the isopropyl group, which may influence its reactivity and applications.

    4-Isopropyl-2-(quinolin-1-yl)-4,5-dihydrooxazole: Contains a quinoline ring instead of an isoquinoline ring, leading to different chemical and biological properties.

Uniqueness

®-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole is unique due to its specific stereochemistry and functional groups

Properties

IUPAC Name

(4R)-2-isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10(2)13-9-18-15(17-13)14-12-6-4-3-5-11(12)7-8-16-14/h3-8,10,13H,9H2,1-2H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIXBHKYBIDFKX-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280755-83-1
Record name 1-[(4R)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]isoquinoline
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